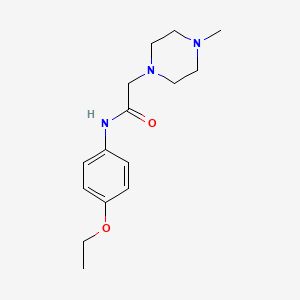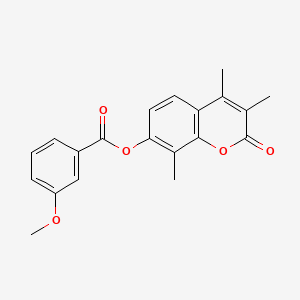
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as TMCB, is a synthetic compound with potential applications in scientific research. It belongs to the family of coumarin derivatives and has a unique chemical structure that makes it an interesting molecule for studying its biological activities.
Applications De Recherche Scientifique
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The molecule has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to regulate the expression of genes involved in cell proliferation and differentiation, suggesting its potential use in stem cell research. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, making it a useful tool for enzyme kinetics studies.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. The molecule has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of cell growth and differentiation. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential use in skin whitening products.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. The molecule has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anti-tumor agent. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential use as an anti-oxidant agent. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to regulate the expression of genes involved in inflammation and immune response, suggesting its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. The molecule is also relatively inexpensive compared to other coumarin derivatives, making it accessible for scientific research. However, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and solvent used in experiments involving 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate.
Orientations Futures
For the study of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include the development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate-based drugs, investigation of molecular targets and signaling pathways, and synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate derivatives with improved solubility and potency.
Méthodes De Synthèse
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves the reaction between 3-methoxybenzoic acid and 3,4,8-trimethylcoumarin in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a white solid with a high purity level. The synthesis method is relatively simple and efficient, making 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate easily accessible for scientific research.
Propriétés
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-20(22)14-6-5-7-15(10-14)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJMUHNARCMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
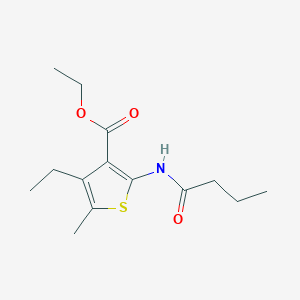
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

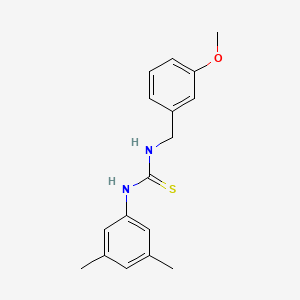
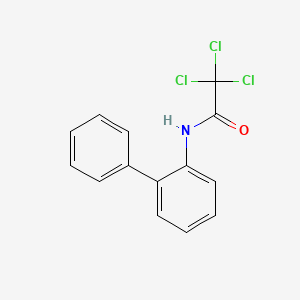
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
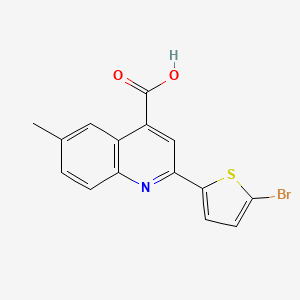
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
